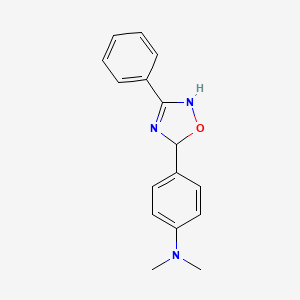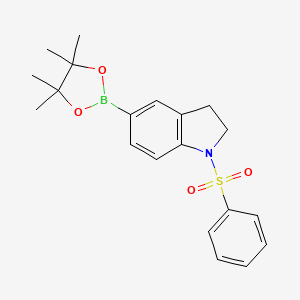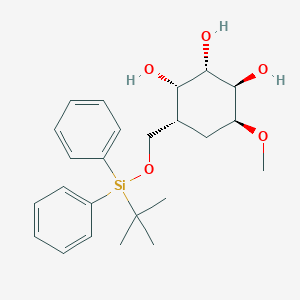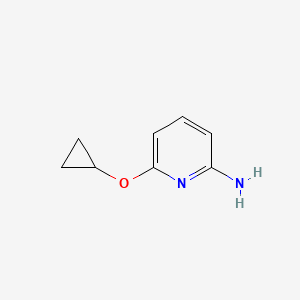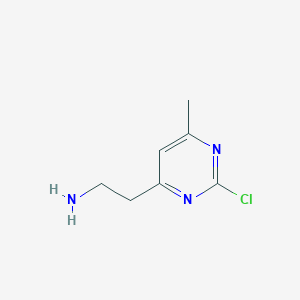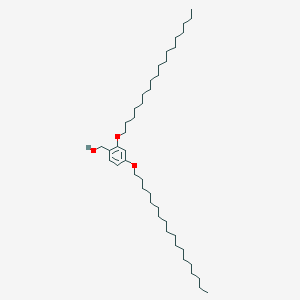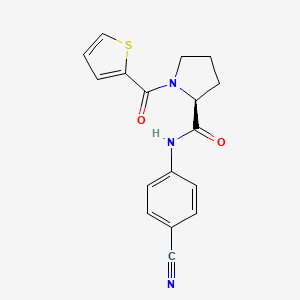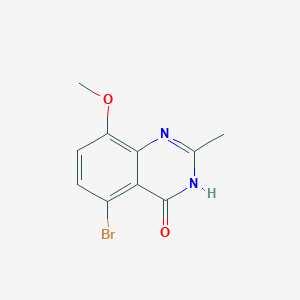
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one: is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of bromine, methoxy, and methyl groups in the structure of this compound contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromo-4-methoxybenzoic acid and acetic anhydride.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone ring system. This is usually achieved by heating the mixture under reflux conditions in the presence of a suitable catalyst, such as polyphosphoric acid.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 5-azido-8-methoxy-2-methylquinazolin-4(3H)-one and 5-thiocyanato-8-methoxy-2-methylquinazolin-4(3H)-one.
Oxidation Reactions: Products include 5-bromo-8-methoxy-2-methylquinazolin-4-carboxylic acid.
Reduction Reactions: Products include 5-bromo-8-methoxy-2-methyl-3,4-dihydroquinazolin-4(3H)-one.
科学的研究の応用
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction.
類似化合物との比較
Similar Compounds
5-Bromo-2-methylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.
8-Methoxy-2-methylquinazolin-4(3H)-one: Lacks the bromine atom, which may influence its reactivity and interactions.
5-Bromo-8-methoxyquinazolin-4(3H)-one: Lacks the methyl group, which may alter its chemical properties.
Uniqueness
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one is unique due to the presence of all three substituents (bromine, methoxy, and methyl groups), which contribute to its distinct chemical and biological properties. This combination of substituents can enhance its reactivity, selectivity, and potential therapeutic applications.
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
5-bromo-8-methoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-9-7(15-2)4-3-6(11)8(9)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
InChIキー |
XFYMAPJWJZAJBT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2C(=O)N1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


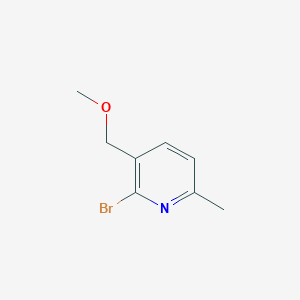
![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)


